
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate is a quinoline derivative known for its diverse applications in scientific research This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate typically involves the condensation of ethyl 2-amino-3-methylbenzoate with diethylmalonate in the presence of sodium ethoxide. The reaction mixture is refluxed at temperatures between 130-140°C for 72 hours . This method ensures the formation of the quinoline core with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone derivatives, hydroxylated quinolines, and substituted acrylates, depending on the specific reagents and conditions used.
科学研究应用
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of novel materials with specific chemical properties.
作用机制
The mechanism by which Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission . The pathways involved include the cholinergic signaling pathway, which is crucial for cognitive function.
相似化合物的比较
Similar Compounds
- 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-oxo-1,2-dihydroquinoline-3-carboxamides
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl acrylate group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various quinoline-based compounds.
属性
CAS 编号 |
30408-32-3 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
ethyl 3-(4-methyl-2-oxoquinolin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)8-9-16-13-7-5-4-6-12(13)11(2)10-14(16)17/h4-10H,3H2,1-2H3 |
InChI 键 |
SXEVNHMNWSMJSC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CN1C2=CC=CC=C2C(=CC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



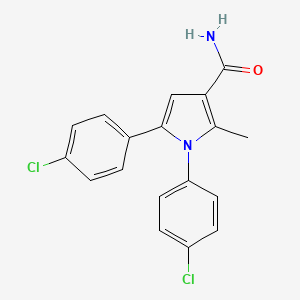
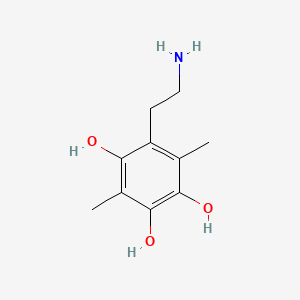
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)

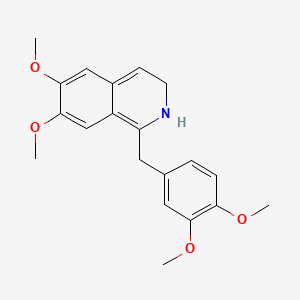
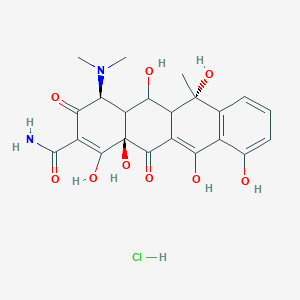
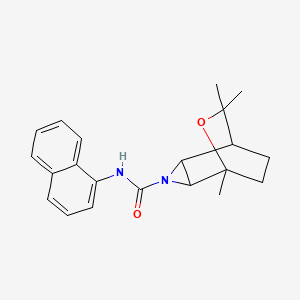
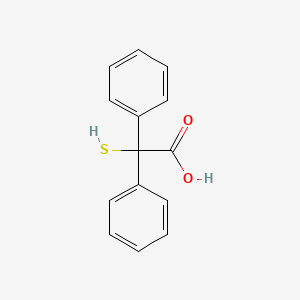
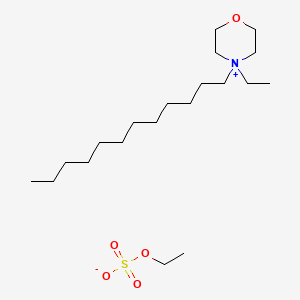
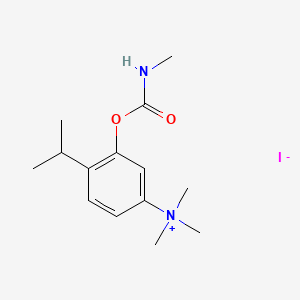
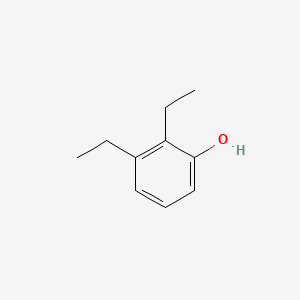

![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
